molecular formula C13H23NO3 B3091460 tert-Butyl (2S)-2-isopropyl-4-oxopiperidine-1-carboxylate CAS No. 1217732-08-5

tert-Butyl (2S)-2-isopropyl-4-oxopiperidine-1-carboxylate

Cat. No. B3091460
CAS RN: 1217732-08-5
M. Wt: 241.33 g/mol
InChI Key: GEHRUAIXGSWYPC-NSHDSACASA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of the corresponding carboxylic acid with tert-butyl alcohol in the presence of a catalyst . The exact synthesis method for this specific compound would likely depend on the starting materials and desired yield .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as X-ray diffraction, FT-IR, 1H & 13C NMR, and LCMS . These techniques allow for the determination of the compound’s molecular geometry, bond lengths, and angles .


Chemical Reactions Analysis

The tert-butyl group in chemistry has unique reactivity patterns. It’s often used in chemical transformations due to its crowded nature, which can influence the course of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. For example, tert-butyl compounds are often highly dipolar and are strong hydrogen bond acids and bases .

Scientific Research Applications

Stereoselective Synthesis

Research has demonstrated the utility of tert-butyl 4-oxopiperidine-1-carboxylate derivatives in the stereoselective synthesis of substituted piperidines. For instance, these compounds have been involved in reactions yielding tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates through selective reactions with L-selectride, showcasing their significance in creating stereochemically rich scaffolds for further chemical transformations (Boev et al., 2015).

Structural Modification and Analysis

The compound and its derivatives serve as key intermediates in the synthesis of complex molecules. X-ray crystallographic studies have provided insight into their structural characteristics, offering a foundation for further modifications aimed at developing new compounds with potential biological applications (Didierjean et al., 2004).

Synthesis of Piperidine Derivatives

Another study focused on the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with various reagents to form tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, which upon further treatment, cyclized into cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles. This process underscores the compound's utility in synthesizing piperidine derivatives with significant stereoselectivity, contributing to the development of new pharmacologically relevant molecules (Moskalenko & Boev, 2014).

Application in Novel Synthesis Methods

The tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a closely related compound, was highlighted as an important intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor, CP-690550. This showcases the compound's importance in the synthesis of therapeutically significant molecules, offering an efficient approach to their preparation with high yields and potential for industrial scale-up (Chen Xin-zhi, 2011).

Safety and Hazards

Safety data sheets for similar compounds suggest that they should be handled with care. They may cause eye and skin irritation, and inhalation or ingestion could be harmful . Always use personal protective equipment and ensure adequate ventilation when handling chemicals .

properties

IUPAC Name

tert-butyl (2S)-4-oxo-2-propan-2-ylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-9(2)11-8-10(15)6-7-14(11)12(16)17-13(3,4)5/h9,11H,6-8H2,1-5H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHRUAIXGSWYPC-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(=O)CCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CC(=O)CCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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